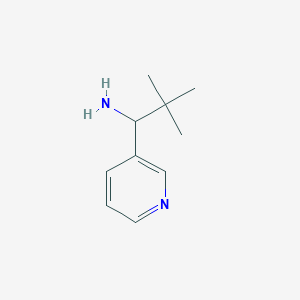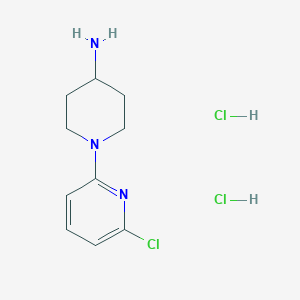
(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene is a chiral organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes two naphthalene rings connected by a single bond, with multiple bromine and methoxymethoxy groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene typically involves several steps. One common method includes the bromination of a precursor binaphthalene compound, followed by the introduction of methoxymethoxy groups. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure the efficient use of reagents and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Wissenschaftliche Forschungsanwendungen
®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: The compound is used in asymmetric synthesis as a chiral building block. Its unique structure allows for the creation of complex molecules with high enantiomeric purity.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and other biochemical processes.
Industry: The compound can be used in the production of advanced materials, including polymers and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene involves its interaction with molecular targets through its chiral centers and functional groups. The compound can bind to specific enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2,2’-Bis(methoxymethoxy)-1,1’-binaphthalene: A similar compound with fewer bromine atoms, used in similar applications but with different reactivity.
®-3,3’-Dibromo-1,1’-binaphthalene: Lacks the methoxymethoxy groups, leading to different chemical properties and applications.
Uniqueness
®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene stands out due to its combination of bromine and methoxymethoxy groups, which provide unique reactivity and potential for diverse applications. Its chiral nature further enhances its value in asymmetric synthesis and other specialized fields.
This detailed article provides a comprehensive overview of ®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C24H28Br2O4 |
|---|---|
Molekulargewicht |
540.3 g/mol |
IUPAC-Name |
7-bromo-5-[3-bromo-2-(methoxymethoxy)-5,6,7,8-tetrahydronaphthalen-1-yl]-6-(methoxymethoxy)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C24H28Br2O4/c1-27-13-29-23-19(25)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26)24(22)30-14-28-2/h11-12H,3-10,13-14H2,1-2H3 |
InChI-Schlüssel |
YSRXCDZPURGIRX-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=C2CCCCC2=C1C3=C4CCCCC4=CC(=C3OCOC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


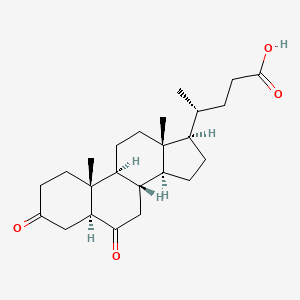
![2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B14077783.png)
![7-Ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077785.png)
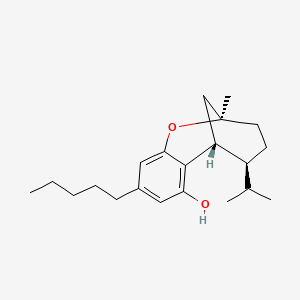

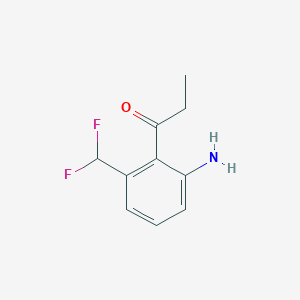
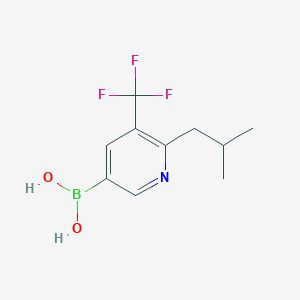
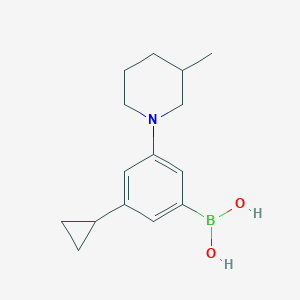
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077818.png)
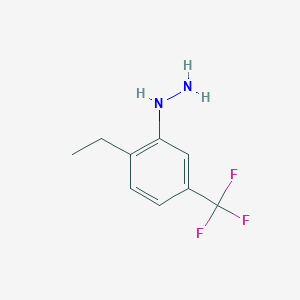
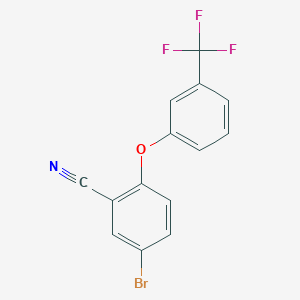
![Sodium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B14077839.png)
